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molecular formula C12H12BrClO B8675823 4-Bromo-3-(4-chlorophenyl)-2,2-dimethylcyclobutan-1-one CAS No. 89451-89-8

4-Bromo-3-(4-chlorophenyl)-2,2-dimethylcyclobutan-1-one

Cat. No. B8675823
M. Wt: 287.58 g/mol
InChI Key: PFKSHWVILNYVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04681952

Procedure details

2.08 g (0.01 mol) of 2,2-dimethyl-3-(4-chlorophenyl)cyclobutanone are dissolved in 30 ml of chloroform, and a solution of 1.6 g of bromine in 5 ml of chloroform is added dropwise. After stirring for one hour at 20° C., the solvent is distilled off under waterpump vacuum. 2.6 g of crude 2,2-dimethyl-3-(4-chlorophenyl)-4-bromocyclobutanone are obtained as a residue which is employed further without further purification (compare: Example 1).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH:5]([C:6]2[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=2)[CH2:4][C:3]1=[O:13].[Br:15]Br>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:14])[CH:5]([C:6]2[CH:7]=[CH:8][C:9]([Cl:12])=[CH:10][CH:11]=2)[CH:4]([Br:15])[C:3]1=[O:13]

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
CC1(C(CC1C1=CC=C(C=C1)Cl)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under waterpump vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(C(C1C1=CC=C(C=C1)Cl)Br)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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